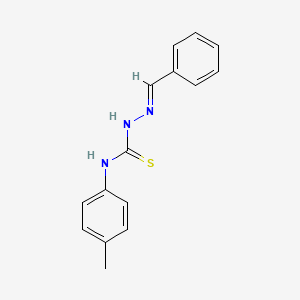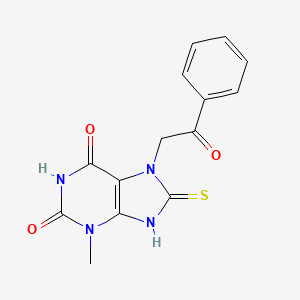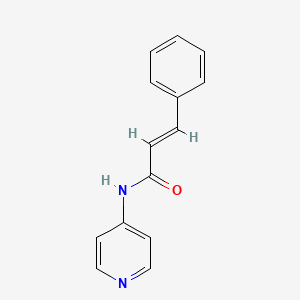
3-Phenyl-N-(4-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-N-(4-pyridinyl)acrylamide is an organic compound with the molecular formula C14H12N2O. It is a member of the acrylamide family, characterized by the presence of both phenyl and pyridinyl groups attached to the acrylamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(4-pyridinyl)acrylamide can be achieved through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. For this compound, the reaction typically involves the use of 3-chloropropanoyl chloride and 4-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method offers advantages such as improved safety, reduced environmental impact, and higher efficiency. The continuous flow synthesis involves the same Schotten-Baumann reaction but is optimized for large-scale production with precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-N-(4-pyridinyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
3-Phenyl-N-(4-pyridinyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-Phenyl-N-(4-pyridinyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context. For example, in anticancer research, it may inhibit certain protein kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-N-(2-pyridinyl)acrylamide
- 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-yl)acrylamide
- N-(4-Diethylamino-phenyl)-3-phenylacrylamide
Uniqueness
3-Phenyl-N-(4-pyridinyl)acrylamide is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This structural feature can result in distinct chemical and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H,(H,15,16,17)/b7-6+ |
Clé InChI |
DGOCCFYFFJOZQM-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)

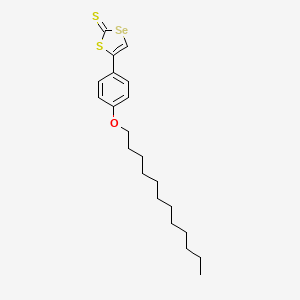


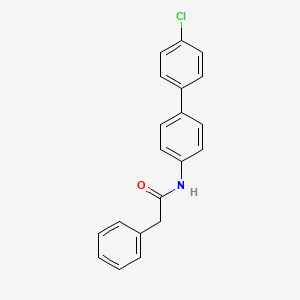
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)
